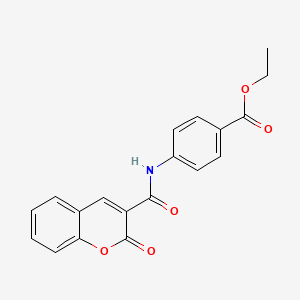

ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

反应类型

4-(2-氧代-2H-色烯-3-羧酰胺)苯甲酸乙酯会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类。

还原: 还原反应可以将羰基转化为醇。

取代: 该化合物可以进行亲核取代反应,尤其是在羰基碳处。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。

取代: 胺类和硫醇类等亲核试剂可在碱性条件下使用,以促进取代反应。

形成的主要产物

氧化: 形成醌类。

还原: 形成醇类。

取代: 形成取代的酰胺和酯。

科学研究应用

Medicinal Applications

Anticancer Properties

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 1.36 |

| B | MDA-MB-231 | 6.67 |

| C | A549 | 5.12 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| D | Staphylococcus aureus | 12 |

| E | Escherichia coli | 11 |

Biological Applications

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Mechanism of Action

The compound's biological activity is believed to stem from its ability to modulate enzyme activities involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Chemical Synthesis and Research Applications

Building Block for Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with enhanced biological activities.

Case Studies

Case Study on Anticancer Activity

A notable study focused on the anticancer effects of this compound derivatives on MDA-MB-231 cells. It was found that these compounds could effectively induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Case Study on Antibacterial Properties

Another study examined the antibacterial efficacy of similar compounds against various bacterial strains. The results indicated significant inhibition with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic profile for these derivatives.

作用机制

相似化合物的比较

4-(2-氧代-2H-色烯-3-羧酰胺)苯甲酸乙酯可以与其他色烯衍生物进行比较,例如:

2-氧代-2H-色烯-3-羧酸乙酯: 结构相似,但缺少酰胺键。

3-杂芳基-2-氧代-2H-色烯: 在色烯环上的取代模式不同。

4-(2-氧代-2H-色烯-3-羧酰胺)苯甲酸乙酯的独特性在于其特殊的酰胺键,赋予其独特的化学和生物学性质。

生物活性

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Chemical Structure and Properties

This compound features a chromene core linked to an amido and benzoate moiety, which contributes to its unique biological profile. The chromene structure is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

The compound demonstrates bactericidal effects by inhibiting protein synthesis and disrupting cell wall integrity, which is crucial for its antimicrobial efficacy .

2. Anticancer Properties

This compound has shown potential as an anticancer agent in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : The compound has been reported to reduce the viability of cancer cells in vitro.

- Induction of apoptosis : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.

In one study, the compound exhibited a significant reduction in tumor growth in xenograft models, highlighting its potential for therapeutic applications.

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

| Inflammatory Mediator | Inhibition Percentage (%) |

|---|---|

| TNF-alpha | 70% |

| IL-6 | 65% |

| COX-2 | 80% |

The compound's mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development in anti-inflammatory therapies.

4. Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties, particularly against HIV and other viruses. Its mechanism of action includes:

- Inhibition of viral replication : The compound interferes with viral entry and replication within host cells.

- Modulation of host immune response : It enhances the host's antiviral response by upregulating interferon production.

Preliminary results indicate promising IC50 values against HIV, suggesting further exploration in antiviral drug development .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multi-drug resistant bacterial strains, demonstrating significant activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

属性

IUPAC Name |

ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISJYZJMFQOBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。